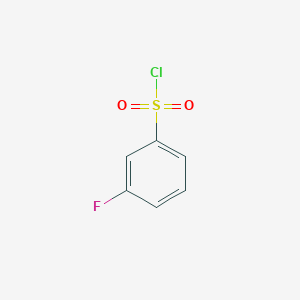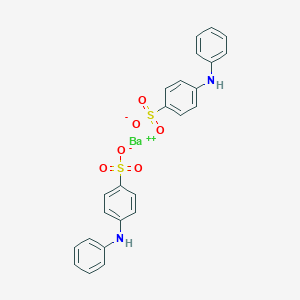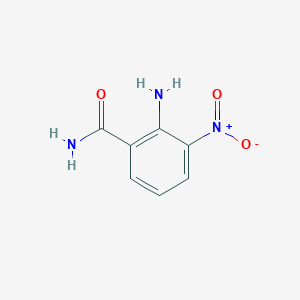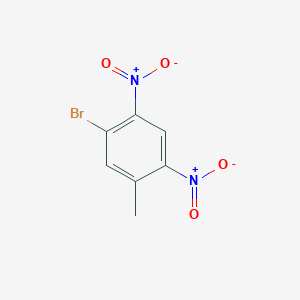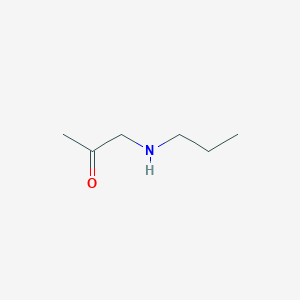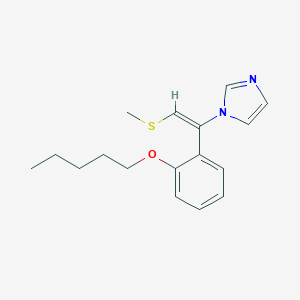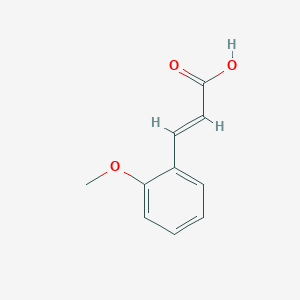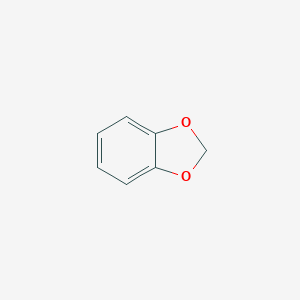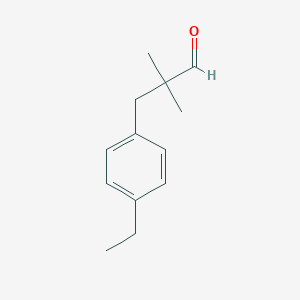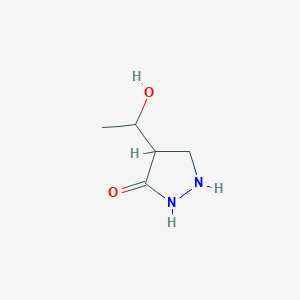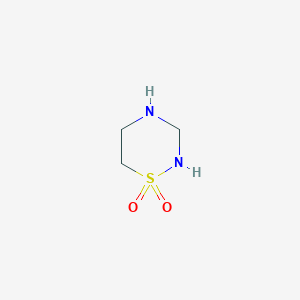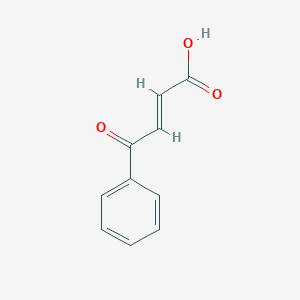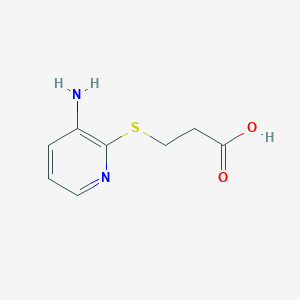
3-((3-Aminopyridin-2-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Aminopyridin-2-yl)thio)propanoic acid is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a propanoic acid backbone with a 3-amino-2-pyridinylthio substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-amino-2-pyridinethiol with a propanoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Aminopyridin-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and thio groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-((3-Aminopyridin-2-yl)thio)propanoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((3-Aminopyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thio and amino groups allow it to form coordination complexes with metal ions, which can influence its biological and chemical activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((3-Aminopyridin-2-yl)thio)propanoic acid include:
- 3-(3-Pyridyl)propionic acid
- 3-[(2-Pyridin-4-yl)ethyl]thio]propanoic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
136742-80-8 |
|---|---|
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
InChI-Schlüssel |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Kanonische SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Synonyme |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
